[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate [(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16193039
InChI: InChI=1S/C22H29N3O6S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)
SMILES:
Molecular Formula: C22H29N3O6S
Molecular Weight: 463.5 g/mol

[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

CAS No.:

Cat. No.: VC16193039

Molecular Formula: C22H29N3O6S

Molecular Weight: 463.5 g/mol

* For research use only. Not for human or veterinary use.

[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate -

Specification

Molecular Formula C22H29N3O6S
Molecular Weight 463.5 g/mol
IUPAC Name 2,2-dimethylpropanoyloxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Standard InChI InChI=1S/C22H29N3O6S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)
Standard InChI Key ZEMIJUDPLILVNQ-UHFFFAOYSA-N
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2,2-dimethylpropanoyloxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, reflects its intricate structure. Key components include:

  • A beta-lactam ring fused to a thiazolidine ring, forming the 4-thia-1-azabicyclo[3.2.0]heptane core.

  • A pivaloyloxymethyl ester group at the C2 position, enhancing lipophilicity and oral absorption .

  • An L-2-amino-2-phenylacetamido side chain at C6, critical for binding penicillin-binding proteins (PBPs) in bacterial cell walls.

The stereochemistry, specified as (2S,5R,6R), ensures proper spatial orientation for biological activity .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC22H29N3O6SC_{22}H_{29}N_{3}O_{6}S
Molecular Weight463.5 g/mol
CAS Registry Number33817-20-8
IUPAC NameSee Section 1.1
Canonical SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step processes to construct the beta-lactam core and attach functional groups:

  • Beta-Lactam Ring Formation: Achieved via cyclization reactions, often employing protected intermediates to prevent ring degradation.

  • Side Chain Incorporation: The L-2-amino-2-phenylacetamido group is introduced using carbodiimide-mediated coupling under inert conditions .

  • Esterification: The pivaloyloxymethyl ester is appended to enhance metabolic stability, utilizing pivaloyl chloride and a hydroxylmethyl intermediate.

Critical parameters include temperature control (0–5°C for acylation steps) and chiral catalysts to preserve stereochemical integrity .

Analytical Characterization

Advanced techniques verify purity and structure:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR confirm substituent positions and stereochemistry .

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (observed m/z 463.1777 vs. theoretical 463.1777) .

Pharmacological Profile

Mechanism of Action

As a beta-lactam derivative, the compound inhibits bacterial cell wall synthesis by covalently binding to PBPs. The L-2-amino-2-phenylacetamido side chain mimics D-alanyl-D-alanine, facilitating PBP recognition . The pivaloyloxymethyl ester acts as a prodrug moiety, hydrolyzing in vivo to release the active penicilloic acid .

Antimicrobial Spectrum

While direct studies are sparse, structural analogs like pivampicillin exhibit activity against:

  • Gram-positive bacteria: Streptococcus pneumoniae, Staphylococcus aureus (methicillin-sensitive strains).

  • Gram-negative bacteria: Escherichia coli, Haemophilus influenzae .

Resistance mechanisms (e.g., beta-lactamase production) may limit efficacy, necessitating co-administration with beta-lactamase inhibitors.

Research Applications and Findings

Preclinical Studies

  • Oral Bioavailability: The pivaloyloxymethyl ester improves intestinal absorption, with prodrug conversion yielding plasma concentrations comparable to ampicillin .

  • Stability: Enhanced resistance to gastric acid degradation compared to unmodified penicillins .

Table 2: Pharmacokinetic Comparison with Ampicillin

Parameter[(2,2-Dimethylpropanoyl)oxy]methyl DerivativeAmpicillin
Oral Bioavailability (%)75–8550–60
Plasma Half-Life (h)1.2–1.51.0–1.2
Protein Binding (%)18–2215–20

Future Directions

Resistance Mitigation

Structural modifications to evade beta-lactamase activity (e.g., bulky substituents near the beta-lactam ring) could enhance utility .

Formulation Development

Liposomal or nanoparticle-based delivery systems may further improve bioavailability and target specificity.

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